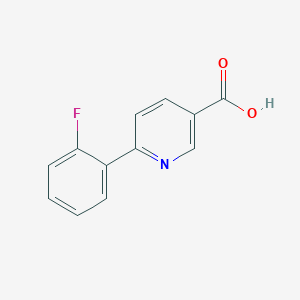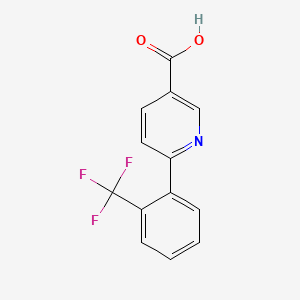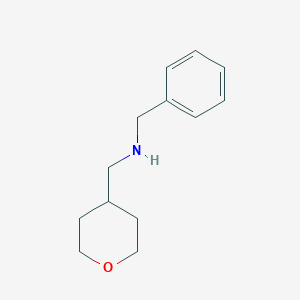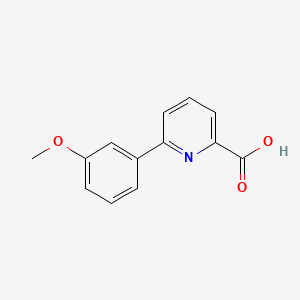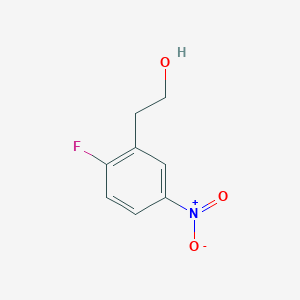
2-(2-Fluoro-5-nitrophenyl)ethanol
Vue d'ensemble
Description
“2-(2-Fluoro-5-nitrophenyl)ethanol” is also known as "(2-Fluoro-5-nitrophenyl)methanol" . It is a chemical compound with the molecular formula C8H8FNO3 .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-5-nitrophenyl)ethanol” consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. An ethanol group is also attached to the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Fluoro-5-nitrophenyl)ethanol” is 185.15 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are also provided .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Process : The compound has been synthesized through various chemical processes. For instance, Zhao De-feng (2007) detailed the synthesis of a related compound, 2-(2,5-diamino phenyl)ethanol, starting with nitration and proceeding through several steps, including ammonolysis and catalytic hydrogenation, to increase the overall yield of the target molecule (Zhao De-feng, 2007).
Chemical Reactions and Mechanisms
- Kinetics of Reactions with Aniline : Brewis et al. (1974) explored the kinetics of reactions involving similar compounds with aniline and other derivatives in different solvents, providing insights into the catalysis and mobility of fluorine in these reactions (Brewis et al., 1974).
- Photochemical Reaction Mechanisms : The photochemical behavior of 2-nitrobenzyl alcohol, a structurally related compound, has been studied by Gáplovský et al. (2005), revealing interesting insights into the reaction mechanisms under various conditions (Gáplovský et al., 2005).
Photophysical and Photochemical Properties
- Zinc Phthalocyanines with Fluoro-functionalized Substituents : Aktaş et al. (2014) reported the synthesis of zinc phthalocyanines with fluoro-functionalized groups, showcasing the impact of such substituents on photodegradation and fluorescence properties (Aktaş et al., 2014).
Catalytic Activities
- Organocatalytic Aerobic Alcohol Oxidation : Shibuya et al. (2011) introduced an organocatalytic system for the aerobic oxidation of alcohols, including 5-fluoro-2-azaadamantane N-oxyl, demonstrating a broad scope under mild, halogen-free conditions (Shibuya et al., 2011).
Novel Applications in Organic Synthesis
- Functionalization of Alcohols : Fischer and Heinrich (2021) described the use of a novel Sanger-type reagent for the functionalization of alcohols, highlighting the potential of such compounds in organic synthesis (Fischer & Heinrich, 2021).
Role in Biomimetic Model Systems
- Biomimetic Model Systems : Liu et al. (2007) discussed a reductionist biomimetic model system demonstrating the Zn(II)-catalyzed cleavage of an RNA model, contributing to the understanding of metal-catalyzed reactions of biological relevance (Liu et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKGNTOWXQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-nitrophenyl)ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


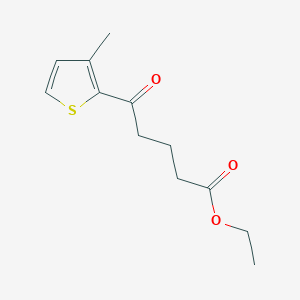
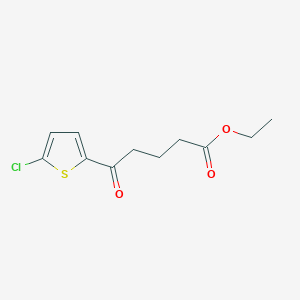
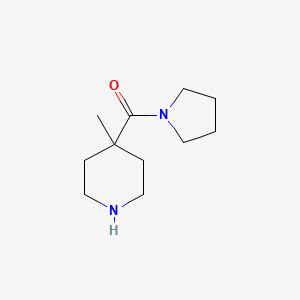
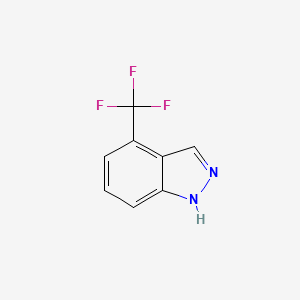
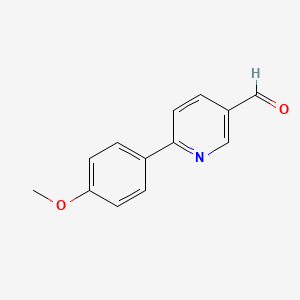
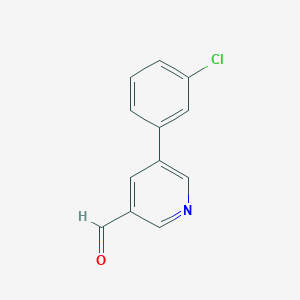
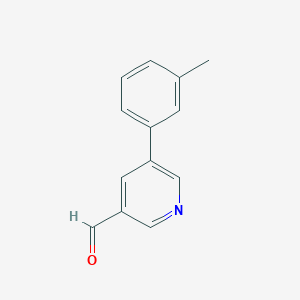
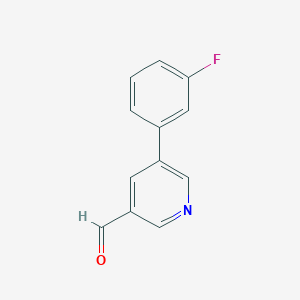
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
